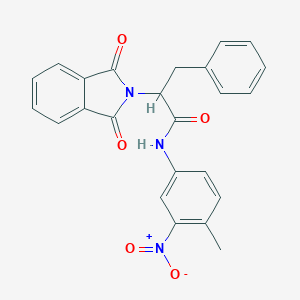
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYL-3-NITROPHENYL)-3-PHENYLPROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYL-3-NITROPHENYL)-3-PHENYLPROPANAMIDE is a complex organic compound that belongs to the class of amides. This compound features a unique structure with a phthalimide moiety, a nitrophenyl group, and a phenylpropanamide backbone. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYL-3-NITROPHENYL)-3-PHENYLPROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.
Nitration of the Phenyl Group:
Amide Bond Formation: The final step involves coupling the phthalimide derivative with the nitrophenyl and phenylpropanamide groups using coupling reagents such as carbodiimides (e.g., DCC) or other activating agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The phthalimide moiety is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
Phthalimide Derivatives: Compounds with similar phthalimide structures.
Nitrophenyl Amides: Compounds with nitrophenyl and amide functionalities.
Phenylpropanamides: Compounds with a phenylpropanamide backbone.
Uniqueness
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYL-3-NITROPHENYL)-3-PHENYLPROPANAMIDE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C24H19N3O5 |
|---|---|
分子量 |
429.4g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C24H19N3O5/c1-15-11-12-17(14-20(15)27(31)32)25-22(28)21(13-16-7-3-2-4-8-16)26-23(29)18-9-5-6-10-19(18)24(26)30/h2-12,14,21H,13H2,1H3,(H,25,28) |
InChI 键 |
QAZTYRTVRYRCNT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B381881.png)
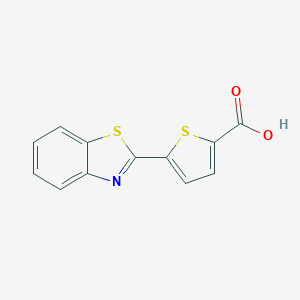
![2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381886.png)
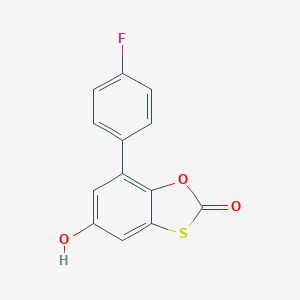
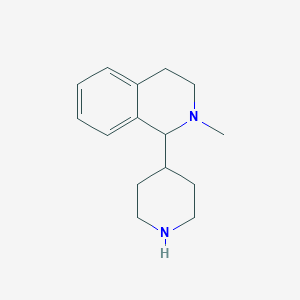
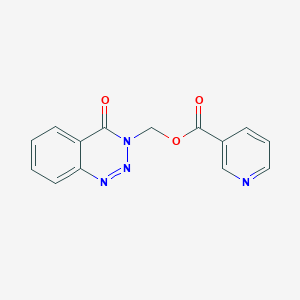
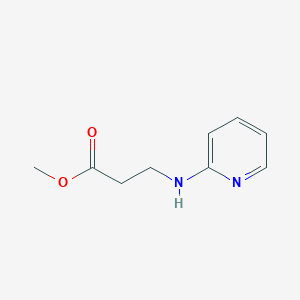
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde](/img/structure/B381898.png)
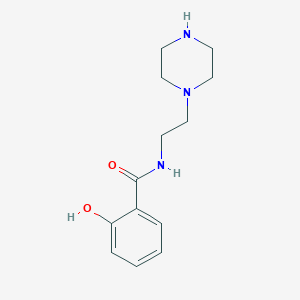
![{4-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381902.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B381903.png)
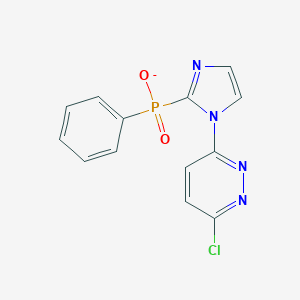
![{2-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381908.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid](/img/structure/B381909.png)
